molecular formula C9H5BrF6O B6317682 1-Bromo-2-methoxy-3,5-bis(trifluoromethyl)benzene CAS No. 197015-76-2

1-Bromo-2-methoxy-3,5-bis(trifluoromethyl)benzene

Cat. No. B6317682
M. Wt: 323.03 g/mol
InChI Key: YIFDBBHNLFFMOD-UHFFFAOYSA-N
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Description

1-Bromo-2-methoxy-3,5-bis(trifluoromethyl)benzene is a chemical compound with the molecular formula C9H5BrF6O . It is also known by other names such as 2-Bromo-1-methoxy-3,5-bis(trifluoromethyl)benzene . The compound is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of 1-Bromo-2-methoxy-3,5-bis(trifluoromethyl)benzene can be represented by the InChI code 1S/C9H5BrF6O/c1-17-6-3-4(8(11,12)13)2-5(7(6)10)9(14,15)16/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .


Physical And Chemical Properties Analysis

1-Bromo-2-methoxy-3,5-bis(trifluoromethyl)benzene has a molecular weight of 323.03 . It is a solid at room temperature . The compound has a melting point of -16.0°C, a boiling point of 154.0°C, and a density of 1.7100g/mL . Its refractive index ranges from 1.4260 to 1.4280 .

Safety And Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

1-bromo-2-methoxy-3,5-bis(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF6O/c1-17-7-5(9(14,15)16)2-4(3-6(7)10)8(11,12)13/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFDBBHNLFFMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-methoxy-3,5-bis(trifluoromethyl)benzene

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